molecular formula C16H21ClN2O B7577948 (E)-1-[3-(1-aminoethyl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one

(E)-1-[3-(1-aminoethyl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one

Cat. No. B7577948
M. Wt: 292.80 g/mol
InChI Key: SVFJZWYZKHWUCV-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-[3-(1-aminoethyl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one, also known as SCH 23390, is a selective dopamine D1 receptor antagonist. It is commonly used in scientific research to study the role of dopamine receptors in the brain and their involvement in various physiological and pathological processes.

Mechanism of Action

(E)-1-[3-(1-aminoethyl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one 23390 acts as a competitive antagonist of dopamine D1 receptors, blocking the binding of dopamine to these receptors. This leads to a decrease in the activation of downstream signaling pathways, which are involved in the regulation of various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound 23390 has been shown to have various biochemical and physiological effects. It has been shown to decrease the release of dopamine in the prefrontal cortex and striatum, which are areas of the brain involved in reward, motivation, and cognition. It has also been shown to decrease the activity of dopamine neurons in the ventral tegmental area, which is involved in the regulation of reward and motivation. Additionally, this compound 23390 has been shown to decrease the expression of immediate early genes, which are involved in the regulation of neuronal plasticity.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (E)-1-[3-(1-aminoethyl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one 23390 in lab experiments is its potency and selectivity for dopamine D1 receptors. This allows for specific targeting of these receptors and the study of their role in various physiological and pathological processes. However, one of the limitations of using this compound 23390 is its short half-life, which requires frequent dosing in animal models. Additionally, this compound 23390 has been shown to have off-target effects on other receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of (E)-1-[3-(1-aminoethyl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one 23390 in scientific research. One area of interest is the role of dopamine D1 receptors in addiction and substance abuse. This compound 23390 has been shown to decrease drug-seeking behavior in animal models, suggesting a potential therapeutic role in the treatment of addiction. Another area of interest is the role of dopamine D1 receptors in neurodegenerative diseases, such as Parkinson's disease. This compound 23390 has been shown to have neuroprotective effects in animal models, suggesting a potential therapeutic role in the treatment of these diseases. Additionally, further research is needed to better understand the off-target effects of this compound 23390 and to develop more selective dopamine D1 receptor antagonists for use in scientific research.

Synthesis Methods

(E)-1-[3-(1-aminoethyl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one 23390 can be synthesized by reacting 4-chloroacetophenone with piperidine in the presence of sodium hydride to obtain 1-(4-chlorophenyl)-3-piperidin-1-ylpropan-1-one. The resulting compound is then reacted with ethylenediamine to obtain this compound.

Scientific Research Applications

(E)-1-[3-(1-aminoethyl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one 23390 is widely used in scientific research to study the role of dopamine D1 receptors in the brain. It has been shown to be a potent and selective antagonist of dopamine D1 receptors, which are involved in various physiological and pathological processes, including reward, motivation, cognition, and movement. This compound 23390 is commonly used in animal models to study the effects of dopamine D1 receptor blockade on these processes.

properties

IUPAC Name

(E)-1-[3-(1-aminoethyl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O/c1-12(18)14-3-2-10-19(11-14)16(20)9-6-13-4-7-15(17)8-5-13/h4-9,12,14H,2-3,10-11,18H2,1H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFJZWYZKHWUCV-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C(=O)C=CC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1CCCN(C1)C(=O)/C=C/C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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